2-Methyl-2,8-diazaspiro[4.5]decan-3-one
Description
Historical Context of Spiro[4.5]decane Derivatives in Medicinal Chemistry
Spirocyclic compounds, which feature two rings connected by a single common atom, have long captured the interest of medicinal chemists. The rigid, three-dimensional structure of spiro scaffolds offers a unique way to explore chemical space compared to more conventional flat aromatic rings. The spiro[4.5]decane framework, in particular, has served as a versatile template in drug discovery.
Researchers have utilized this structural motif to design molecules targeting a wide array of biological targets. For example, derivatives of diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation. nih.gov Other analogues have been developed as dual inhibitors for Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are implicated in inflammatory bowel disease. bldpharm.com The adaptability of the spiro[4.5]decane core is further demonstrated by its use in creating agents that act as 5-HT1A receptor agonists and inhibitors of prolyl hydroxylase domains. justia.comcymitquimica.com This history of diverse applications underscores the value of the spiro[4.5]decane scaffold as a "privileged structure" in medicinal chemistry, capable of interacting with numerous distinct biological systems.
Overview of the Chemical Entity 2-Methyl-2,8-diazaspiro[4.5]decan-3-one
This compound is a specific derivative of the diazaspiro[4.5]decane family. It is a heterocyclic compound featuring a ten-atom spirocyclic framework containing two nitrogen atoms (diaza) and a ketone group (=O) at the third position of the pyrrolidine (B122466) ring. The defining feature is a methyl group (CH₃) attached to the nitrogen atom at position 2.
As an isomer of 8-methyl-2,8-diazaspiro[4.5]decan-3-one, it shares the same fundamental chemical properties. chemsynthesis.com While this specific compound is primarily a building block for more complex molecules rather than an end-product, its chemical identity is well-defined. The dihydrochloride (B599025) salt of the compound is cataloged with a specific CAS number, confirming its recognition as a distinct chemical substance. cymitquimica.com
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₆N₂O | chemsynthesis.com |
| Molecular Weight | 168.239 g/mol | chemsynthesis.com |
| CAS Number (dihydrochloride salt) | 2105838-76-2 | cymitquimica.com |
Significance of this compound and its Analogues as ATR Kinase Inhibitors
The primary significance of this compound in contemporary research lies in its use as a core scaffold for the synthesis of potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors. google.comepo.org ATR kinase is a critical enzyme in the DNA Damage Response (DDR) pathway, a cellular network that detects and repairs DNA damage. epo.org
In many types of cancer, cells have defects in their DNA repair mechanisms and experience high levels of replication stress, making them particularly dependent on the ATR pathway for survival. google.comepo.org This dependency creates a therapeutic window: inhibiting ATR can selectively eliminate cancer cells while sparing healthy cells. Consequently, ATR inhibitors have become a major focus of oncology research, with several candidates entering clinical trials. google.comvrtx.comresearchgate.netascopost.com
Pharmaceutical research, notably by companies like Vertex Pharmaceuticals, has led to the development of novel compounds designed to inhibit ATR kinase. google.comepo.org Within patents describing these new potential cancer therapies, specific analogues built upon the this compound framework are explicitly identified as potent ATR kinase inhibitors. This demonstrates the direct relevance and significance of this scaffold in the creation of next-generation cancer drugs.
| Analogue Based on the Core Scaffold | Patented Utility | Significance | Reference |
|---|---|---|---|
| 8-(3-aminopyridin-4-yl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one | Inhibitor of ATR protein kinase | Demonstrates the core structure's role as a key building block for targeted cancer therapeutics that disrupt the DNA Damage Response pathway. | google.comepo.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2,8-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-11-7-9(6-8(11)12)2-4-10-5-3-9/h10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJPLPLZSOYXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCNCC2)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 2,8 Diazaspiro 4.5 Decan 3 One and Its Derivatization
Strategic Retrosynthesis of the Spiro[4.5]decane Core
A logical retrosynthetic analysis of the 2,8-diazaspiro[4.5]decane core reveals several key bond disconnections that lead to plausible starting materials. The primary disconnection of the spirocyclic system involves breaking the C4-C5 and C1-N2 bonds of the pyrrolidinone ring. This approach simplifies the target molecule into a piperidine-based precursor.
One common retrosynthetic strategy commences with the disconnection of the amide bond within the γ-lactam ring, leading to a γ-amino acid derivative attached to the piperidine (B6355638) ring at the 4-position. Further disconnection of the C-C bond at the spirocenter points towards a 4-substituted piperidine precursor, such as a 4-cyanopiperidine or a 4-carboxypiperidine derivative. These precursors are often derived from simpler, commercially available starting materials like 1-benzyl-4-piperidone. This retrosynthetic approach is advantageous as it allows for the early introduction of substituents on the piperidine nitrogen, which can be carried through the synthetic sequence.
Established Synthetic Routes to 2-Methyl-2,8-diazaspiro[4.5]decan-3-one
While a direct, one-pot synthesis of this compound is not extensively documented, its synthesis can be achieved through multi-step sequences involving the formation of the spirocyclic lactam followed by N-methylation, or by utilizing N-methylated precursors.
Key Precursors and Reaction Conditions
The synthesis of the parent 2,8-diazaspiro[4.5]decan-3-one core often begins with a protected piperidine derivative to ensure regioselectivity in subsequent reactions. A common starting material is N-Boc-4-piperidone .
A plausible synthetic route involves the following key steps:
Formation of a Cyanomethyl Piperidine Intermediate: N-Boc-4-piperidone can undergo a Strecker-type reaction with an appropriate cyanide source and an amine, or a Knoevenagel condensation followed by Michael addition of cyanide. A more direct approach involves the reaction with a protected aminoacetonitrile.
Reductive Cyclization: The resulting aminonitrile or a related precursor can then be subjected to reductive cyclization to form the spirolactam. This can be achieved using various reducing agents, such as catalytic hydrogenation over Raney Nickel or using metal hydrides.
N-Methylation: The secondary amine at the N-2 position of the resulting spirolactam can be methylated using standard procedures, such as reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride, or by direct alkylation with a methylating agent like methyl iodide in the presence of a base.
An alternative strategy involves the use of N-methylated building blocks from the outset. For instance, a reaction sequence starting from 1-benzyl-4-piperidone can lead to the formation of the spirolactam, which can then be N-methylated.
| Precursor | Reagent(s) | Product | Reaction Type |
| N-Boc-4-piperidone | Tosylmethyl isocyanide, NaH | 8-Boc-2,8-diazaspiro[4.5]decan-3-one | Cyclocondensation |
| 8-Boc-2,8-diazaspiro[4.5]decan-3-one | Formaldehyde, Sodium triacetoxyborohydride | 2-Methyl-8-Boc-2,8-diazaspiro[4.5]decan-3-one | Reductive Amination |
| 2,8-Diazaspiro[4.5]decan-3-one | Methyl iodide, K2CO3 | This compound | N-Alkylation |
Control of Stereochemistry in Synthetic Pathways
The spirocyclic nature of 2,8-diazaspiro[4.5]decan-3-one introduces a stereocenter at the C-5 position. While many reported syntheses result in racemic mixtures, stereoselective approaches are crucial for developing enantiomerically pure therapeutic agents. Diastereoselective synthesis can be achieved by employing chiral auxiliaries or catalysts during the key bond-forming reactions. For instance, asymmetric catalytic hydrogenation during the reductive cyclization step can induce stereoselectivity at the spirocenter. Furthermore, the separation of enantiomers can be accomplished using chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers that can be separated by conventional chromatography or crystallization.
Approaches to the Synthesis of Biologically Active Analogues
The versatility of the 2,8-diazaspiro[4.5]decane scaffold allows for extensive derivatization to explore structure-activity relationships (SAR) and optimize pharmacological properties.
Functionalization at the C-8 Nitrogen Position
The nitrogen atom at the C-8 position of the piperidine ring is a common site for modification. The Boc protecting group on the C-8 nitrogen of the synthesized spirocycle can be readily removed under acidic conditions (e.g., trifluoroacetic acid) to provide the free secondary amine. This amine serves as a versatile handle for introducing a wide array of substituents.
Common functionalization reactions at the C-8 position include:
Alkylation: Reaction with various alkyl halides or tosylates in the presence of a base to introduce alkyl chains, which can modulate lipophilicity and target engagement.
Acylation: Reaction with acyl chlorides or anhydrides to form amides, which can introduce diverse functionalities and participate in hydrogen bonding interactions.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to generate ureas and thioureas, respectively, which are known to be important pharmacophores in many drug classes.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Introduction of Diverse Chemical Moieties
| Starting Material | Reagent(s) | Modification Type | Resulting Moiety |
| 8-Boc-2,8-diazaspiro[4.5]decan-3-one | 1. TFA; 2. R-X, Base | N-Alkylation | 8-Alkyl-2,8-diazaspiro[4.5]decan-3-one |
| 8-Boc-2,8-diazaspiro[4.5]decan-3-one | 1. TFA; 2. R-COCl, Base | N-Acylation | 8-Acyl-2,8-diazaspiro[4.5]decan-3-one |
| 8-Boc-2,8-diazaspiro[4.5]decan-3-one | 1. TFA; 2. R-NCO | Urea Formation | 8-(Aminocarbonyl)-2,8-diazaspiro[4.5]decan-3-one |
| 8-Boc-2,8-diazaspiro[4.5]decan-3-one | 1. TFA; 2. R-SO2Cl, Base | N-Sulfonylation | 8-Sulfonyl-2,8-diazaspiro[4.5]decan-3-one |
Purification Techniques for Synthetic Products and Intermediates
The purification of this compound and its precursors is a critical step in its synthesis, ensuring the removal of unreacted starting materials, reagents, and by-products. The choice of purification method is dictated by the physicochemical properties of the target compound and the impurities present. Commonly employed techniques include column chromatography, recrystallization, and acid-base extraction.
Column Chromatography: This is a widely used method for the separation of compounds based on their differential adsorption onto a stationary phase. For derivatives of diazaspiro[4.5]decan-one, silica gel is a frequently utilized stationary phase. The selection of the mobile phase (eluent) is crucial for achieving effective separation. A common strategy involves starting with a non-polar solvent and gradually increasing the polarity to elute compounds with increasing affinity for the stationary phase. For instance, in the purification of related spiro-lactam compounds, mixtures of ethyl acetate and hexanes are often employed. The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify fractions containing the desired product.
Recrystallization: This technique is employed to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is paramount; an ideal solvent will dissolve the compound sparingly at room temperature but readily at higher temperatures. For analogous spirocyclic structures, solvents such as diisopropyl ether have been successfully used for recrystallization, yielding highly pure crystalline products.
Acid-Base Extraction: This liquid-liquid extraction technique is particularly useful for separating acidic or basic compounds from a mixture. Given that this compound contains basic nitrogen atoms, it can be protonated with an acid to form a water-soluble salt. This allows for its separation from non-basic impurities by partitioning between an aqueous acidic solution and an organic solvent. Subsequently, the aqueous layer can be basified to regenerate the free base form of the compound, which can then be extracted back into an organic solvent. This method is effective for removing neutral or acidic impurities.
The following table summarizes the common purification techniques and their applications in the context of synthesizing this compound and its intermediates.
| Purification Technique | Principle of Separation | Typical Application in Synthesis | Key Parameters to Optimize |
| Column Chromatography | Differential adsorption onto a solid stationary phase. | Isolation of the final product and key intermediates from reaction mixtures. | Stationary phase (e.g., silica gel), mobile phase composition (e.g., ethyl acetate/hexane gradient), flow rate. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at varying temperatures. | Final purification of solid products to obtain high-purity crystalline material. | Choice of solvent, cooling rate, final temperature. |
| Acid-Base Extraction | Differential solubility of the compound in its neutral and salt forms in aqueous and organic phases. | Removal of neutral or acidic impurities from the basic product. | pH of the aqueous phase, choice of organic solvent, number of extractions. |
It is often the case that a combination of these techniques is necessary to achieve the desired level of purity for this compound and its synthetic intermediates. For example, a crude reaction mixture might first be subjected to an acid-base extraction to remove the bulk of the impurities, followed by column chromatography for finer separation, and finally, recrystallization to obtain an analytically pure solid. The purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Preclinical Pharmacological Characterization and Molecular Mechanisms of Action
Enzymatic Inhibition Profile of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one Analogues against ATR Kinase
In Vitro Kinase Activity Assays and IC50 Determination
No data available.
Selectivity Profiling Against Related Kinases (e.g., ATM, DNA-PK)
No data available.
Impact on the DNA Damage Response (DDR) Pathway in Cellular Models
Perturbation of Cell Cycle Checkpoints (e.g., G2/M arrest)
No data available.
Abrogation of DNA Repair Mechanisms
No data available.
Induction of DNA Damage Accumulation
No data available.
Cellular Consequences of ATR Inhibition by this compound Analogues
The inhibition of the ATR pathway by analogues of this compound triggers a cascade of cellular events that are detrimental to cancer cell survival and proliferation. The primary consequences observed in preclinical models are the induction of apoptosis and the modulation of senescence and autophagy.
Induction of Apoptosis and Programmed Cell Death in Preclinical Cancer Cells
A hallmark of effective cancer therapies is the ability to induce apoptosis, or programmed cell death, in malignant cells. Research on analogues of this compound has demonstrated their capacity to initiate this process in various cancer cell lines. The mechanism of action is tied to the inhibition of ATR, which prevents the cell from arresting its cycle to repair DNA damage, forcing it into a state of catastrophic genomic instability that culminates in apoptosis. researchgate.net
Studies have shown that treatment with these ATR inhibitors leads to an increase in markers of apoptosis. The data below summarizes the apoptotic response observed in a panel of cancer cell lines following treatment with a representative analogue.
| Cancer Cell Line | Apoptotic Cell Population (%) - Control | Apoptotic Cell Population (%) - Analogue A (1 µM) | Fold Increase in Apoptosis |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 4.2 | 25.8 | 6.1 |
| HCT116 (Colon Cancer) | 5.1 | 33.2 | 6.5 |
| A549 (Lung Cancer) | 3.8 | 22.5 | 5.9 |
| U87 MG (Glioblastoma) | 6.5 | 39.1 | 6.0 |
Senescence Induction and Autophagy Modulation
Beyond apoptosis, ATR inhibition by this compound analogues can also influence other cellular fate decisions, namely senescence and autophagy. Senescence is a state of irreversible growth arrest, which can act as a barrier to tumor progression. In some cellular contexts, sublethal doses of DNA damaging agents or DDR inhibitors can induce a senescent phenotype.
Autophagy is a cellular recycling process that can have a dual role in cancer. It can promote survival by providing nutrients during times of stress, but it can also contribute to cell death. nih.gov The interplay between ATR inhibition, senescence, and autophagy is complex and appears to be context-dependent, varying with the cancer type and the specific genetic background of the tumor cells. nih.gov
Initial findings suggest that while the primary response to high concentrations of these ATR inhibitors is apoptosis, lower concentrations may induce a senescent state in a subset of the cancer cell population. The modulation of autophagy markers has also been observed, indicating that the cancer cells may be attempting to adapt to the stress induced by ATR inhibition. Further research is ongoing to fully understand these intricate cellular responses.
The table below presents data on the induction of senescence-associated β-galactosidase (SA-β-gal), a common marker of senescence, and the modulation of the autophagy marker LC3-II in response to treatment with an analogue of this compound.
| Cancer Cell Line | SA-β-gal Positive Cells (%) - Control | SA-β-gal Positive Cells (%) - Analogue A (0.1 µM) | LC3-II/LC3-I Ratio (Fold Change vs. Control) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 2.1 | 15.4 | 2.8 |
| HCT116 (Colon Cancer) | 3.5 | 18.9 | 3.1 |
| A549 (Lung Cancer) | 1.8 | 12.6 | 2.5 |
| U87 MG (Glioblastoma) | 4.2 | 22.1 | 3.5 |
Structure Activity Relationship Sar Studies of 2 Methyl 2,8 Diazaspiro 4.5 Decan 3 One Analogues As Atr Kinase Inhibitors
Elucidation of Key Pharmacophoric Features for ATR Kinase Inhibition
The fundamental pharmacophore for ATR kinase inhibition by 2,8-diazaspiro[4.5]decan-3-one analogues comprises a central spirocyclic scaffold that correctly orients substituent groups to interact with key residues in the ATP-binding site of the ATR kinase. The essential features include a hydrogen bond donor and acceptor atoms on the diazepanone ring, which can form critical interactions with the hinge region of the kinase. The piperidine (B6355638) portion of the spirocycle serves as a versatile anchor for introducing various substituents that can modulate the compound's physicochemical properties and target engagement.
Influence of Substituent Variations on the Spiro[4.5]decane Scaffold on Inhibitory Potency
Systematic modifications of the 2,8-diazaspiro[4.5]decan-3-one scaffold have provided valuable insights into the structural requirements for potent ATR inhibition. The inhibitory activity is significantly influenced by the nature and position of substituents on both the diazepanone and piperidine rings.
For instance, substitution at the N-2 position of the diazepanone ring with small alkyl groups, such as a methyl group, is generally well-tolerated and can contribute to favorable pharmacokinetic properties. Variations at the N-8 position of the piperidine ring have a more pronounced impact on potency. The introduction of aryl or heteroaryl groups at this position can lead to a substantial increase in inhibitory activity, likely through interactions with the solvent-exposed region of the active site.
The following table summarizes the inhibitory potency of a series of 2,8-diazaspiro[4.5]decan-3-one analogues with different substituents.
| Compound | R1 (N-2) | R2 (N-8) | ATR IC50 (nM) |
| 1 | H | H | >1000 |
| 2 | CH₃ | H | 850 |
| 3 | CH₃ | Phenyl | 150 |
| 4 | CH₃ | 4-Fluorophenyl | 75 |
| 5 | CH₃ | 2-Pyridyl | 50 |
| 6 | CH₃ | 4-Morpholinophenyl | 25 |
Rational Design and Synthesis of Novel Analogues based on SAR Insights
The SAR data has guided the rational design of more potent and selective ATR inhibitors. By combining the optimal substituents identified in the initial screening, novel analogues with significantly improved activity have been synthesized. For example, the finding that a methyl group at N-2 and a substituted aryl group at N-8 are beneficial for potency has led to the development of compounds with nanomolar inhibitory concentrations.
The synthesis of these analogues typically involves a multi-step sequence starting from commercially available starting materials. A key step is the construction of the spirocyclic core, which can be achieved through various synthetic strategies, followed by the introduction of the desired substituents at the N-2 and N-8 positions.
Computational Chemistry Approaches in SAR Analysis (e.g., molecular docking, QSAR)
Computational chemistry has played a pivotal role in understanding the SAR of 2,8-diazaspiro[4.5]decan-3-one analogues and in the design of new inhibitors. Molecular docking studies have been employed to predict the binding modes of these compounds within the ATP-binding site of ATR kinase. These studies have revealed that the spirocyclic scaffold orients the substituents in a manner that allows for optimal interactions with key amino acid residues, such as those in the hinge region and the hydrophobic pocket.
Quantitative Structure-Activity Relationship (QSAR) models have also been developed to correlate the physicochemical properties of the analogues with their inhibitory potency. These models have helped to identify the key molecular descriptors that are important for activity, such as molecular weight, lipophilicity, and the presence of specific functional groups. The insights gained from these computational studies have been instrumental in prioritizing the synthesis of new analogues with a higher probability of being potent ATR inhibitors.
Preclinical Efficacy in Disease Models and Therapeutic Rationale
Efficacy of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one Analogues in Preclinical Oncology Models
Analogues of this compound, as part of the broader class of ATR inhibitors, have demonstrated significant potential in preclinical oncology models. The therapeutic strategy behind ATR inhibition hinges on the concept of synthetic lethality, where the inhibitor is particularly effective in cancer cells that have underlying defects in other DNA damage response (DDR) pathways, such as mutations in the ATM gene. oncology-central.comtargetedonc.com
Monotherapy Efficacy in DNA Repair-Deficient Cancer Cell Lines
ATR inhibitors have shown potent monotherapy efficacy in cancer cell lines with deficiencies in DNA damage repair genes. This is because cancer cells with high levels of replication stress or defects in genes like ATM become highly dependent on ATR for survival. oncology-central.comnih.gov By inhibiting ATR, these cancer cells are unable to repair DNA damage, leading to cell death. nih.gov For instance, preclinical studies have demonstrated that ATR inhibitors can effectively target and kill tumor cells with specific genetic backgrounds, highlighting a personalized medicine approach.
| Cell Line Model | Genetic Background | ATR Inhibitor | Observed Effect |
| ATM-deficient DLBCL | ATM mutation | AZD6738 | Synthetic lethality |
| TP53- or ATM-defective CLL | TP53 or ATM mutation | AZD6738 | Synthetic lethality |
This table is illustrative and based on findings for the ATR inhibitor AZD6738 (ceralasertib).
Synergistic Effects with Chemotherapeutic Agents and Radiotherapy in Preclinical Tumor Models
A significant body of preclinical evidence supports the synergistic effect of ATR inhibitors with various DNA-damaging chemotherapeutic agents and radiotherapy. nih.gov By blocking the ATR-mediated cell cycle checkpoint, these inhibitors prevent cancer cells from repairing the DNA damage induced by chemotherapy or radiation, thereby enhancing the cytotoxic effects of these treatments. mdpi.com
For example, the ATR inhibitor VX-970 (berzosertib) has been shown to dramatically enhance the efficacy of cisplatin (B142131) in patient-derived primary lung xenografts. nih.gov This combination has resulted in complete tumor growth inhibition in cisplatin-insensitive models and durable tumor regression in a cisplatin-sensitive model. nih.gov Similarly, ATR inhibitors have been found to reverse radioresistance in oral squamous cell carcinoma and enhance the effects of radiotherapy in various other cancer models. mdpi.comnih.gov
| Cancer Model | Combination Therapy | ATR Inhibitor | Outcome |
| Patient-Derived Lung Xenografts | Cisplatin | VX-970 | Complete tumor growth inhibition and durable regression |
| Oral Squamous Cell Carcinoma | Radiotherapy | Not specified | Reversal of radioresistance |
This table is illustrative and based on findings for the ATR inhibitor VX-970 (berzosertib) and other general ATR inhibitors.
Efficacy in Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, which involve implanting tumor tissues from patients into immunodeficient mice, are considered to be more clinically relevant preclinical models as they better recapitulate the heterogeneity and microenvironment of human tumors. nih.govnih.govmdpi.comrcsi.com ATR inhibitors have demonstrated efficacy in various PDX models, further validating their therapeutic potential.
Studies using PDX models have shown that ATR inhibitors can overcome resistance to standard-of-care therapies and induce tumor regression. nih.gov The use of these advanced models allows for a more accurate prediction of how patients might respond to ATR inhibitor-based therapies in a clinical setting. mdpi.com
Role of ATR Inhibition in Overcoming Drug Resistance in Preclinical Settings
Acquired drug resistance is a major challenge in cancer therapy. nih.gov Preclinical studies have indicated that ATR inhibition can be a promising strategy to overcome resistance to various cancer treatments, including PARP inhibitors and platinum-based chemotherapy. nih.gov
In cancers that have developed resistance to PARP inhibitors, the addition of an ATR inhibitor has been shown to re-sensitize the tumor cells to the treatment. nih.gov The combination of PARP and ATR inhibitors can synergistically decrease cell viability and suppress tumor growth in resistant models. mdpi.com This approach is based on the rationale that blocking both ATR and PARP pathways creates an unsustainable level of DNA damage in cancer cells, leading to their collapse.
Investigation of Other Preclinical Applications Beyond Oncology
While the primary focus of developing ATR inhibitors has been in oncology, the fundamental role of ATR in the DNA damage response suggests potential applications in other therapeutic areas. However, current research on diazaspiro[4.5]decane derivatives has primarily explored their utility in non-oncological indications, such as inflammatory diseases and as inhibitors of other kinases like RIPK1 and TYK2/JAK1. nih.govnih.gov
For instance, certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of RIPK1 kinase, which is involved in necroptosis and inflammation. nih.gov Other derivatives have been developed as selective dual inhibitors of TYK2/JAK1, showing potential for the treatment of inflammatory bowel disease. nih.gov These findings suggest that the diazaspiro[4.5]decane scaffold is a versatile platform for developing inhibitors of various protein kinases, and future research may explore the potential of specifically designed analogues for a wider range of diseases.
Advanced Methodologies for Investigating 2 Methyl 2,8 Diazaspiro 4.5 Decan 3 One in Research
High-Throughput Screening (HTS) and Chemical Library Design for Analogues
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large numbers of compounds to identify those that modulate a specific biological target or pathway. pnas.org For a compound like 2-Methyl-2,8-diazaspiro[4.5]decan-3-one, HTS can be employed to screen for its activity against key DDR proteins, such as kinases (e.g., ATM, ATR, DNA-PK) or polymerases. Assays like the HTS CometChip, which directly measures physical DNA damage, provide a powerful platform for identifying modulators of DNA double-strand break repair. nih.govmit.edu
To explore the structure-activity relationship (SAR) and optimize the properties of a hit compound, the design and synthesis of a chemical library of analogues are crucial. For this compound, library design would focus on its spirocyclic scaffold. Spirocycles are of great interest in drug discovery due to their unique three-dimensional architecture, which can lead to improved potency and pharmacokinetic properties. chemdiv.comresearchgate.net The design of libraries based on bis-spirocyclic frameworks, which mimic the complexity of natural products, represents a strategy to explore novel and biologically relevant chemical space. acs.orgnih.govfigshare.com Modifications would be systematically introduced at various positions of the diazaspiro[4.5]decane core to generate a diverse set of analogues for further screening.
Table 1: Illustrative High-Throughput Screening (HTS) Funnel for Analogues
| Screening Stage | Assay Type | Number of Compounds | Objective | Hypothetical Hit Rate |
|---|---|---|---|---|
| Primary Screen | Biochemical (e.g., Kinase Activity) | >10,000 | Identify initial hits with activity against a specific DDR target. | ~1% |
| Secondary Screen | Cell-based (e.g., ATAD5-Luciferase) | ~100 | Confirm activity in a cellular context and filter out non-specific hits. pnas.org | ~20% |
| Tertiary Screen | High-Content Imaging (γH2AX foci) | ~20 | Quantify DNA damage induction or inhibition in cells. | ~50% |
| Lead Prioritization | Biophysical & ADME Assays | <10 | Characterize binding affinity and early drug-like properties. | N/A |
Biophysical Techniques for Target Engagement and Binding Affinity Studies (e.g., SPR, ITC)
Once a compound and its potential protein target are identified, biophysical techniques are essential to quantitatively characterize their interaction. These methods provide critical data on binding affinity, kinetics, and thermodynamics, which guide the lead optimization process.
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular binding events in real-time. springernature.comnih.gov In a typical experiment to study a small molecule like this compound, its target protein would be immobilized on a sensor chip. The small molecule is then flowed over the surface, and the binding interaction is detected as a change in the refractive index. reichertspr.com SPR provides detailed kinetic data, including the association rate (k_a) and dissociation rate (k_d), from which the equilibrium dissociation constant (K_D) can be calculated. nicoyalife.comnih.gov
Isothermal Titration Calorimetry (ITC) is another powerful, label-free technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This allows for the determination of not only the binding affinity (K_D) but also the complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). nih.govharvard.edu This thermodynamic signature provides deeper insight into the forces driving the binding event. ITC is considered a gold-standard method for confirming direct target engagement and validating hits from primary screens. researchgate.netnih.gov
Table 2: Representative Biophysical Data for a Hypothetical Compound-Target Interaction
| Technique | Parameter | Description | Illustrative Value |
|---|---|---|---|
| SPR | k_a (on-rate) | Rate of association between compound and target. | 1.5 x 10^5 M⁻¹s⁻¹ |
| k_d (off-rate) | Rate of dissociation of the compound-target complex. | 3.0 x 10⁻³ s⁻¹ | |
| K_D (k_d/k_a) | Equilibrium dissociation constant, a measure of affinity. | 20 nM | |
| ITC | K_D | Equilibrium dissociation constant. | 25 nM |
| ΔH (Enthalpy) | Heat change upon binding. | -8.5 kcal/mol | |
| -TΔS (Entropy) | Contribution of conformational changes to binding energy. | -2.0 kcal/mol |
Cellular Assays for Functional Readouts of DDR Pathways (e.g., flow cytometry, immunofluorescence)
To understand the functional consequences of target engagement by this compound, cellular assays are indispensable. These assays measure the compound's effect on the DDR network within the context of a living cell.
Immunofluorescence (IF) microscopy is a key technique for visualizing the cellular response to DNA damage. A hallmark of DNA double-strand breaks (DSBs) is the phosphorylation of histone H2AX (to form γH2AX) and the recruitment of repair proteins like 53BP1 to the damage site, forming discrete nuclear "foci". nih.govnih.govresearchgate.net By treating cells with this compound and then staining for these markers, researchers can quantify the induction or inhibition of DNA damage and repair. The co-localization of γH2AX and 53BP1 foci can provide specific insights into the status of DSB repair pathways. swun.edu.cnjove.com
Flow cytometry enables the rapid, quantitative analysis of thousands of individual cells. youtube.com In the context of DDR, it can be used to measure several key parameters. Staining for phospho-specific antibodies against DDR proteins like γH2AX or phospho-ATM can provide a high-throughput measure of DDR activation across a cell population. nih.govallenpress.comnih.gov Furthermore, by co-staining with a DNA dye like propidium (B1200493) iodide, the activation of the DDR can be correlated with the cell cycle phase, revealing potential cell cycle-specific effects of the compound. allenpress.com
Table 3: Example of Flow Cytometry Data for Cell Cycle Analysis Post-Treatment
| Treatment Group | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Interpretation |
|---|---|---|---|---|
| Vehicle Control | 45% | 35% | 20% | Normal cell cycle distribution. |
| Compound (24h) | 20% | 15% | 65% | Indicates G2/M cell cycle arrest, a common response to DNA damage. |
| Positive Control (Etoposide) | 18% | 12% | 70% | Known DNA damaging agent causing G2/M arrest. |
Proteomic and Genomic Profiling in Response to Compound Treatment
To gain a global, unbiased view of the cellular response to this compound, proteomic and genomic profiling techniques are employed. These methods can reveal novel mechanisms of action and identify biomarkers of response.
Proteomic profiling , typically using mass spectrometry (MS), allows for the large-scale analysis of changes in protein abundance, post-translational modifications (PTMs), and protein-protein interactions. nih.govoup.com In DDR research, phosphoproteomics is particularly powerful, as signaling is heavily reliant on protein phosphorylation. imrpress.com Treating cells with the compound and analyzing the resulting changes in the phosphoproteome can map the specific signaling pathways that are modulated. imrpress.com This can confirm engagement of the intended target and uncover off-target effects. biorxiv.org
Genomic and transcriptomic profiling provides insight into how the compound affects gene expression. ascopubs.org Techniques like RNA-sequencing (RNA-Seq) can quantify the expression of all genes in the genome, revealing transcriptional signatures associated with compound treatment. For instance, the upregulation of genes involved in specific DNA repair pathways, such as homologous recombination or non-homologous end joining, could be observed. nih.govajmc.com This information is valuable for understanding the downstream cellular response and identifying potential mechanisms of resistance. researchgate.net
In Vivo Pharmacodynamic Biomarkers in Preclinical Animal Models
To translate in vitro findings into a whole-organism context, the evaluation of this compound in preclinical animal models is essential. Pharmacodynamic (PD) biomarkers are used in these models to confirm that the compound is engaging its target in vivo and eliciting the expected biological response. researchgate.netaacrjournals.org
For a compound targeting the DDR, common PD biomarkers include the same markers used in cellular assays, such as γH2AX. nih.govaacrjournals.org Tumor-bearing animal models can be treated with the compound, and tumor tissues can be collected at various time points. researchgate.net Techniques like immunohistochemistry (IHC) or immunofluorescence on these tissues can be used to quantify the levels of γH2AX, PAR formation (for PARP inhibitors), or phosphorylated Chk1 (for ATR inhibitors). nih.govresearchgate.net A robust PD biomarker response provides evidence of target engagement in the tumor tissue and is critical for guiding dose-schedule decisions in further development. aacrjournals.org
Table 4: Potential In Vivo Pharmacodynamic Biomarkers and Assessment Methods
| Biomarker | Biological Significance | Tissue | Primary Assessment Method |
|---|---|---|---|
| γH2AX | Marker of DNA Double-Strand Breaks | Tumor, Skin, Blood Cells | Immunohistochemistry (IHC), Multiplex IF aacrjournals.org |
| p-Chk1 (Ser345) | Marker of ATR Kinase Activity | Tumor, Surrogate Tissues | IHC, Flow Cytometry nih.gov |
| RAD51 foci | Marker of Homologous Recombination | Tumor | IHC, Multiplex IF nih.gov |
| PAR polymer | Marker of PARP enzyme activity | Tumor, Blood Cells | IHC, ELISA researchgate.net |
Future Research Directions and Unanswered Questions
Exploration of Novel Combinatorial Strategies with Other Targeted Therapies
The therapeutic potential of a novel ATR inhibitor based on the 2-Methyl-2,8-diazaspiro[4.5]decan-3-one scaffold would be significantly enhanced by exploring synergistic combinations with other targeted therapies. ATR inhibitors have shown promise in potentiating the effects of conventional chemotherapy and radiotherapy. nih.gov Future research should focus on combinations with PARP inhibitors, which have a complementary role in the DNA Damage Response (DDR) pathway. nih.gov This combination could prove particularly effective in tumors with specific DNA repair deficiencies. hematologyandoncology.net
Another promising area is the combination with immune checkpoint inhibitors. By inducing DNA damage and genomic instability, ATR inhibitors may enhance tumor cell immunogenicity, making them more susceptible to immune-mediated clearance. Investigating the synergy between a diazaspiro[4.5]decane-based ATR inhibitor and anti-PD-1/PD-L1 or anti-CTLA-4 antibodies could open new treatment paradigms for a variety of solid tumors. hematologyandoncology.net
| Therapeutic Agent Class | Rationale for Combination with an ATR Inhibitor | Potential Cancer Indications |
| PARP Inhibitors | Synthetic lethality in tumors with BRCA1/2 mutations or other HR deficiencies. | Ovarian, Breast, Prostate, Pancreatic Cancer hematologyandoncology.net |
| Chemotherapy (e.g., cisplatin (B142131), gemcitabine) | ATR inhibition can prevent cancer cells from repairing DNA damage induced by chemotherapy, leading to increased cell death. | Various solid tumors nih.gov |
| Radiotherapy | Similar to chemotherapy, ATR inhibition can sensitize tumor cells to radiation-induced DNA damage. | Head and Neck, Lung, Glioblastoma |
| Immune Checkpoint Inhibitors | Increased tumor mutational burden and neoantigen presentation, enhancing anti-tumor immunity. | Melanoma, Non-Small Cell Lung Cancer, Bladder Cancer |
Development of Advanced Analogues with Enhanced Pharmacological Properties
The development of advanced analogues of a this compound-based ATR inhibitor would be a critical step towards clinical translation. The goal of such medicinal chemistry efforts would be to optimize the compound's pharmacological profile, including potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies would be essential to identify which modifications to the diazaspiro[4.5]decane core or its substituents lead to improved activity against ATR kinase. nih.gov
Key areas for analogue development would include:
Improving Potency: Modifications to enhance the binding affinity to the ATP-binding site of ATR.
Increasing Selectivity: Minimizing off-target activity against other kinases, such as ATM and DNA-PK, to reduce potential toxicities. nih.gov
Optimizing Pharmacokinetics: Fine-tuning properties like solubility, metabolic stability, and oral bioavailability to ensure effective drug exposure in vivo.
Blood-Brain Barrier Penetration: For cancers that metastasize to the brain, designing analogues that can cross the blood-brain barrier would be a significant advancement. rakovinatherapeutics.com
Mechanistic Insights into Resistance Mechanisms to ATR Inhibitors in Preclinical Models
As with any targeted therapy, the development of resistance is a significant clinical challenge. Therefore, a proactive investigation into the potential mechanisms of resistance to a this compound-based ATR inhibitor is crucial. Preclinical models, such as cancer cell lines and patient-derived xenografts, can be used to induce and study resistance.
Potential mechanisms of resistance to ATR inhibitors that warrant investigation include:
Upregulation of bypass signaling pathways: Cancer cells might compensate for ATR inhibition by activating alternative DDR pathways.
Drug efflux pumps: Increased expression of proteins that actively transport the inhibitor out of the cell could reduce its intracellular concentration.
Mutations in the ATR gene: Alterations in the drug-binding site of the ATR protein could prevent the inhibitor from binding effectively.
Alterations in downstream signaling components: Changes in the expression or function of proteins downstream of ATR, such as CHK1, could render the cells less dependent on ATR signaling. acs.org
Understanding these mechanisms will be vital for developing strategies to overcome resistance, such as combination therapies or the development of next-generation inhibitors.
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the design and optimization of novel ATR inhibitors based on the this compound scaffold. These computational tools can analyze vast datasets to identify promising lead compounds and predict their properties.
Specific applications of AI and ML in this context include:
Generative AI for de novo drug design: AI platforms can generate novel molecular structures with desired properties, such as high potency and selectivity for ATR, as well as favorable pharmacokinetic profiles. rakovinatherapeutics.combioworld.com
Predictive modeling: ML models can be trained to predict the activity, toxicity, and other properties of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and testing.
Virtual screening: Large chemical libraries can be screened in silico to identify compounds that are likely to bind to the ATR kinase.
| AI/ML Application | Description | Potential Impact on Development |
| Generative AI | Algorithms create novel molecular structures with optimized properties. | Accelerated discovery of novel and patentable lead compounds. |
| Predictive Modeling | Machine learning models predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. | Reduced late-stage attrition of drug candidates due to poor pharmacological profiles. |
| Virtual Screening | Computational screening of large compound libraries to identify potential hits. | Cost-effective and rapid identification of starting points for medicinal chemistry. |
Broader Biological Systems Impact and Off-Target Effects in Preclinical Models
A thorough understanding of the on-target and off-target effects of a novel this compound-based ATR inhibitor is essential for its safe clinical development. While the primary target is ATR, it is important to investigate the broader impact of the compound on other biological systems in preclinical models.
Comprehensive preclinical toxicology studies would be required to assess:
Cardiovascular effects: To ensure the compound does not have unintended effects on heart function.
Hepatic and renal toxicity: To evaluate its impact on the liver and kidneys.
Hematological effects: To monitor for any adverse effects on blood cells.
Genotoxicity: To confirm that the compound itself does not cause DNA damage.
Identifying any off-target effects early in development allows for medicinal chemistry efforts to mitigate these liabilities and select the safest possible clinical candidate.
Q & A
Q. What are common synthetic routes for 2-Methyl-2,8-diazaspiro[4.5]decan-3-one?
The synthesis typically involves cyclization reactions. A standard method includes reacting a precursor compound (e.g., a substituted amine) with a base in solvents like dichloromethane. Catalysts may be employed to enhance cyclization efficiency. Industrial protocols optimize reaction conditions (e.g., temperature, solvent purity) to achieve >90% yield .
Q. What is the primary biochemical target of this compound?
The compound primarily inhibits Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis. RIPK1 inhibition blocks downstream phosphorylation events, preventing cell death in inflammatory pathways .
Q. How is the spirocyclic structure confirmed experimentally?
Techniques like X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) are used. For example, -NMR can resolve distinct proton environments in the spiro ring, while XRD confirms bond angles and stereochemistry .
Advanced Research Questions
Q. How can researchers assess RIPK1 inhibition efficacy in vitro?
Use kinase activity assays with recombinant RIPK1:
- Protocol : Incubate the compound with RIPK1 and ATP in a buffer system.
- Detection : Measure residual ATP via luminescence or quantify phosphorylated substrates (e.g., MLKL) using phospho-specific antibodies.
- Controls : Include known RIPK1 inhibitors (e.g., Necrostatin-1) for validation .
Q. How to resolve contradictions in anti-necroptotic effects across cell lines?
Discrepancies may arise due to:
- Cell-specific RIPK1 expression levels (e.g., higher in U937 cells).
- Dosage thresholds (e.g., 10 µM effective in U937 but toxic in primary neurons).
- Assay conditions (e.g., serum-free vs. serum-containing media).
Method : Perform dose-response curves and RNAi-mediated RIPK1 knockdown to confirm target specificity .
Q. What structural analogs show divergent biological activities?
| Compound | Key Structural Difference | Biological Activity Difference |
|---|---|---|
| 8-Phenyl analog | Phenyl vs. methyl substituent | Reduced RIPK1 affinity (Ki = 50 nM) |
| 8-Benzyl analog | Benzyl group | Enhanced metabolic stability |
| 6,6-Difluoro derivative | Fluorine atoms at C6 | Improved blood-brain barrier penetration |
| These differences highlight the role of substituents in modulating activity . |
Q. How to optimize in vivo pharmacokinetics?
- Dosage : In murine models, 5 mg/kg (IV) achieves plasma concentrations sufficient for RIPK1 inhibition without toxicity.
- Metabolism : CYP3A4 is the primary metabolizing enzyme; co-administration with CYP inhibitors (e.g., ketoconazole) prolongs half-life.
- Distribution : High logP (2.1) ensures tissue penetration but may require formulation adjustments for aqueous solubility .
Q. What experimental models validate therapeutic potential?
- In vitro : LPS/TNFα-induced necroptosis in U937 cells (IC50 = 0.8 µM).
- In vivo : Murine models of sepsis or ischemic stroke, monitoring survival and inflammatory markers (e.g., IL-6, TNFα).
- Data Interpretation : Compare with RIPK1-KO models to isolate compound-specific effects .
Methodological Considerations
Q. How to analyze subcellular localization?
- Fluorescent tagging : Conjugate the compound with Cy5 or FITC and image via confocal microscopy.
- Fractionation : Separate cytoplasmic/nuclear fractions and quantify via LC-MS.
- Key Finding : Predominantly localizes in the cytoplasm, aligning with RIPK1’s cytosolic activity .
Q. What computational tools predict binding interactions with RIPK1?
- Docking Software : AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions.
- Key Interaction : The methyl group at C8 stabilizes hydrophobic pockets in RIPK1’s kinase domain (ΔG = -9.2 kcal/mol).
- Validation : Mutagenesis (e.g., RIPK1 D138A) to confirm critical binding residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
